1,2-Bis(chloromethyl)-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(chloromethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDNYZRXYYFVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335283 | |
| Record name | 1,2-bis(chloromethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2735-06-0 | |
| Record name | 1,2-bis(chloromethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Classic Chloromethylation Approaches for Arene Derivatives
The traditional methods for the synthesis of chloromethylated arenes, including 1,2-bis(chloromethyl)-4-methylbenzene, have historically relied on electrophilic aromatic substitution reactions. These approaches are characterized by the use of strong acids and metal-based catalysts.
Blanc Reaction and its Variants
The Blanc reaction, discovered by Gustave Louis Blanc in 1923, is a cornerstone of aromatic chloromethylation. wikipedia.orglibretexts.org This reaction involves the treatment of an aromatic ring with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orglibretexts.orgsciencemadness.orgorganic-chemistry.org The reaction proceeds under acidic conditions which protonate the formaldehyde, rendering its carbonyl carbon highly electrophilic. libretexts.orgsciencemadness.org The aromatic π-electrons then attack this electrophile, leading to the formation of a benzyl (B1604629) alcohol intermediate, which is rapidly converted to the corresponding chloromethyl arene under the reaction conditions. wikipedia.orglibretexts.orgsciencemadness.org
The electrophilic species in the Blanc reaction is not definitively established, with possibilities including a (chloromethyl)oxonium cation or a chlorocarbenium cation, especially when zinc chloride is used as the catalyst. wikipedia.org While an efficient method for introducing a chloromethyl group, a significant drawback for industrial applications is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. wikipedia.orgsciencemadness.org
Variants of the Blanc reaction have been developed to accommodate different substrates and improve reaction conditions. For instance, chloromethyl methyl ether can be used as the chloromethylating agent, a method employed in the production of ion-exchange and Merrifield resins. wikipedia.org
Application to Alkylbenzene Substrates
The chloromethylation of alkylbenzenes, such as toluene (B28343) and its derivatives, is a direct application of the Blanc reaction to produce compounds like this compound. The presence of electron-donating alkyl groups on the aromatic ring facilitates the electrophilic substitution, making these substrates more reactive than benzene (B151609). jk-sci.com However, this increased reactivity can also lead to challenges, including the formation of polychloromethylated byproducts and diarylmethane derivatives through subsequent Friedel-Crafts alkylation. wikipedia.orgunive.it
Studies on the chloromethylation of xylenes (B1142099) have been conducted to optimize reaction conditions. For example, the chloromethylation of m-xylene (B151644) has been reported with varying yields depending on the catalyst and conditions used. google.com The regioselectivity of the reaction is a critical aspect, with the position of chloromethylation being directed by the existing alkyl groups on the aromatic ring. unive.it For instance, the chloromethylation of toluene often results in a mixture of ortho and para isomers, with the para isomer typically being the major product. unive.it
Catalyst Systems in Traditional Chloromethylation (e.g., Lewis Acids, Protic Acids)
A variety of catalyst systems have been employed in traditional chloromethylation reactions to enhance the rate and selectivity of the process. Lewis acids are the most common catalysts, with zinc chloride being a prominent example. wikipedia.orglibretexts.orgsciencemadness.orgorganic-chemistry.org Other Lewis acids such as aluminum chloride, tin(IV) chloride, and iron(III) chloride have also been utilized. unive.itgoogle.comdur.ac.ukwikipedia.org These catalysts function by coordinating to the formaldehyde or its derivatives, thereby increasing the electrophilicity of the chloromethylating agent. organic-chemistry.org
Protic acids, such as sulfuric acid and phosphoric acid, can also catalyze the reaction. google.comcambridge.org In some cases, a combination of a Lewis acid and a protic acid is used to achieve higher yields and better selectivity. google.com For instance, the use of sulfuric acid in conjunction with formaldehyde and hydrogen chloride is a known method for chloromethylating deactivated aromatic compounds. dur.ac.uk The choice of catalyst can significantly influence the outcome of the reaction, including the distribution of isomers and the formation of byproducts.
| Catalyst Type | Examples | Role in Reaction |
| Lewis Acids | Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄), Iron(III) chloride (FeCl₃) | Enhance electrophilicity of the chloromethylating agent by coordination. |
| Protic Acids | Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄) | Protonate formaldehyde to generate a more reactive electrophile. |
Advanced and Specialized Synthetic Routes
In response to the limitations of classical chloromethylation methods, including harsh reaction conditions and the use of hazardous materials, more advanced and specialized synthetic routes have been developed. These modern approaches often focus on improving the environmental footprint and catalytic efficiency of the synthesis.
Ionic Liquid-Promoted Chloromethylation
Ionic liquids have emerged as promising catalysts and solvents for chloromethylation reactions due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. researchgate.net In the context of chloromethylating aromatic hydrocarbons, certain ionic liquids have demonstrated high catalytic activity. For example, zinc-based ionic liquids have shown to be effective catalysts for the chlorination of toluene, favoring the formation of o-chlorotoluene. mdpi.com
The use of PEG-based dicationic acidic ionic liquids has been reported to efficiently catalyze the chloromethylation of aromatic hydrocarbons in aqueous media. researchgate.net This system offers the advantages of both homogeneous and heterogeneous catalysis, facilitating easy separation and recycling of the catalyst without a significant loss of activity. researchgate.net The catalytic performance can be influenced by the structure of the ionic liquid, with different cations and anions leading to variations in catalytic activity and selectivity. mdpi.com
Metal-Free Chlorination Strategies
Recent research has focused on the development of metal-free chlorination strategies as a more sustainable alternative to traditional methods that rely on metal-based catalysts. One such approach involves the use of visible light to mediate the synthesis of benzyl chlorides from variously substituted toluenes. mdpi.compreprints.org This methodology utilizes N,N-dichloroacetamide as the chlorinating reagent and proceeds without the need for any metal catalysts, additives, or radical initiators. mdpi.compreprints.org
This photochemically-driven process offers a valid alternative to the industrial synthesis of benzyl chlorides, which often involves the homolysis of elemental chlorine at high temperatures or under UV irradiation, leading to the formation of undesirable poly-chlorinated byproducts. mdpi.com The metal-free approach has been successfully applied to substrates like para-xylene, affording the corresponding 1-(chloromethyl)-4-methylbenzene with good yield and regioselectivity. mdpi.compreprints.org
Photochemical and Visible-Light Driven Synthesis
Photochemical methods offer a pathway for the synthesis of chloromethylated aromatic compounds, often proceeding through radical mechanisms. These techniques can provide alternatives to traditional acid-catalyzed routes. The application of visible-light photoredox catalysis, in particular, has gained traction as a milder and more selective method for various organic transformations.
In the context of synthesizing related α-H chlorine alkylaromatic hydrocarbons, research has demonstrated the use of visible light to mediate the chlorination of alkylarenes. For instance, a metal-free process utilizes N,N-dichloroacetamide as the chlorinating agent under blue LED irradiation. This method has been successfully applied to toluene, yielding benzyl chloride in good yields. While this specific study focused on mono-chlorination, the principles could be extended to achieve bis-chlorination by modulating reaction conditions such as stoichiometry and reaction time. A key advantage of this approach is the avoidance of metal catalysts and radical initiators, which simplifies purification and reduces environmental impact. The reaction proceeds by irradiating a mixture of the alkylarene and N,N-dichloroacetamide in a solvent like dichloromethane.
Another relevant photochemical approach involves the direct chlorination of xylenes using chlorine gas under LED light irradiation. A patented process describes the synthesis of 1,4-bis(chloromethyl)benzene (B146612) from p-xylene (B151628). In this solvent-free method, p-xylene is reacted with chlorine in the presence of an ionic liquid catalyst under LED light. This high-temperature reaction is reported to have a high conversion rate and product purity. Although this example yields a different isomer from the target compound, the methodology is pertinent to the bis-chloromethylation of methylbenzene derivatives like toluene.
These photochemical strategies highlight a move towards more sustainable and controlled synthetic routes. The reaction conditions for a hypothetical visible-light driven synthesis of this compound would require careful optimization of the light source, chlorinating agent, and catalyst (if any) to control the extent of chlorination and the regioselectivity on the toluene scaffold.
Table 1: Examples of Photochemical Chlorination of Toluene Derivatives This table is generated based on data from analogous reactions, as direct photochemical synthesis data for this compound is not readily available.
| Starting Material | Chlorinating Agent | Light Source | Catalyst | Product(s) | Yield | Reference |
|---|---|---|---|---|---|---|
| Toluene | N,N-dichloroacetamide | Blue LED | None (Metal-free) | Benzyl chloride | 74% | Analogous Study |
| p-Xylene | Chlorine (gas) | LED | Ionic liquid | 1,4-Bis(chloromethyl)benzene | High | Analogous Study |
Phase-Transfer Catalysis in Chloromethylation
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. unive.it This methodology is particularly effective for the chloromethylation of aromatic hydrocarbons, as it can enhance reaction rates, improve yields, and influence selectivity under milder conditions compared to classical methods. libretexts.org
The chloromethylation of toluene and its derivatives using PTC typically involves an organic phase containing the aromatic substrate and an aqueous phase containing formaldehyde, hydrochloric acid, and often a Lewis acid co-catalyst like zinc chloride. The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (e.g., Aliquat 336) or a polyethylene (B3416737) glycol (PEG), facilitates the transfer of the reactive electrophilic species from the aqueous phase to the organic phase where it can react with the aromatic substrate. researchgate.netresearchgate.net
Several studies have investigated the chloromethylation of toluene and m-xylene under PTC conditions. For m-xylene, using quaternary ammonium salts as the PTC, high yields of mono- and di-chloromethylated products were achieved. libretexts.org The reaction parameters, including temperature, reaction time, and the molar ratio of formaldehyde to the aromatic compound, were optimized to maximize the yield of the desired products. libretexts.org Similarly, an efficient procedure for the chloromethylation of toluene in an aqueous medium utilized a catalytic system composed of zinc chloride, acetic acid, sulfuric acid, and PEG-800, resulting in good to excellent yields. researchgate.net
The use of PTC offers several advantages in industrial applications. It can reduce the need for harsh solvents and large quantities of corrosive Lewis acids, minimize side reactions like the formation of diarylmethane byproducts, and allow for easier product separation and catalyst recycling. researchgate.neterowid.org The choice of the specific phase-transfer catalyst can also impact the reaction's efficiency and the distribution of isomers. unive.it
Table 2: Phase-Transfer Catalysis in Chloromethylation of Aromatic Hydrocarbons
| Aromatic Substrate | Chloromethylating Agents | PTC System | Key Findings | Reference |
|---|---|---|---|---|
| Toluene | Paraformaldehyde, HCl(g) | ZnCl₂, AcOH, H₂SO₄, PEG-800 | Good to excellent yields in aqueous media. | researchgate.netresearchgate.net |
| m-Xylene | Formaldehyde | Quaternary ammonium salts | High yields of mono- and di-chloromethylated products. | libretexts.org |
| Alkylbenzenes | Paraformaldehyde, NaCl, H₂SO₄ | Quaternary ammonium salts | Improved yield and para-selectivity. | unive.it |
| Biphenyl | Formaldehyde, HCl(g), H₂SO₄ | Quaternary ammonium salt | High yield of 4,4'-bis(chloromethyl)biphenyl. | google.com |
Halogen Exchange Reactions and Functional Group Interconversion
While direct chloromethylation is a common route, this compound can theoretically be synthesized through halogen exchange reactions or the interconversion of other functional groups. These methods provide alternative synthetic pathways, which can be advantageous if the precursors are more readily available or if specific stereochemical outcomes are desired. solubilityofthings.com
Halogen exchange reactions, such as the Finkelstein reaction, typically involve the conversion of an alkyl halide to another by treatment with a metal halide salt. nih.gov For instance, a precursor like 1,2-bis(bromomethyl)-4-methylbenzene (B13878770) or 1,2-bis(iodomethyl)-4-methylbenzene could be converted to the target dichloromethyl compound by reacting it with a chloride source, such as lithium chloride or sodium chloride, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide. While more common for aliphatic halides, metal-catalyzed versions of these exchanges have been developed for aryl and vinyl halides, suggesting the feasibility of such transformations on benzylic systems. nih.gov
Functional group interconversion (FGI) offers a broader range of possibilities. imperial.ac.uk A key precursor for synthesizing the target compound via FGI would be 4-methyl-1,2-benzenedimethanol. This diol could be converted into this compound using various chlorinating agents. Common reagents for this type of transformation include:
Thionyl chloride (SOCl₂): Often used with a base like pyridine (B92270) to neutralize the HCl byproduct.
Phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅): Effective reagents for converting alcohols to alkyl chlorides.
Concentrated Hydrochloric Acid (HCl): Can be used, sometimes with a Lewis acid catalyst like zinc chloride (Lucas reagent), to promote the substitution reaction.
Appel Reaction: Utilizes triphenylphosphine (B44618) (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) to convert alcohols to chlorides under mild conditions. ub.edu
Formylation Methods Involving Chloromethyl Precursors
The chloromethyl group is a versatile functional handle that can be converted into various other functionalities, including the formyl group (-CHO). This transformation represents a valuable synthetic strategy for preparing aromatic aldehydes from chloromethylated precursors. The conversion of a chloromethyl arene to an aromatic aldehyde can be accomplished through several methods, most of which involve an oxidation step.
One classic method is the Sommelet reaction . egyankosh.ac.in This reaction involves treating the chloromethyl compound with hexamethylenetetramine (urotropin) to form a quaternary ammonium salt. Subsequent hydrolysis of this salt with water or steam yields the corresponding aldehyde. This method is particularly useful for preparing aromatic aldehydes from their benzyl chloride analogues.
Another approach is direct oxidation. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. egyankosh.ac.in Reagents such as copper or lead nitrate (B79036) have been used to convert (chloromethyl)benzene into benzaldehyde. egyankosh.ac.in
Furthermore, chloromethyl groups can be converted to dichloromethyl groups, which are then readily hydrolyzed to aldehydes. For example, aromatic aldehydes can be converted to dichloromethylated aromatics using phosphorus pentachloride, and this process can be reversed by hydrolysis. researchgate.net Side-chain chlorination of toluene can yield (dichloromethyl)benzene, which is then hydrolyzed in either acidic or alkaline aqueous solutions to produce benzaldehyde. egyankosh.ac.inorganicmystery.com This suggests that if this compound were subjected to further controlled radical chlorination, it could potentially yield a bis(dichloromethyl) intermediate, which upon hydrolysis would give the corresponding dialdehyde.
These formylation strategies, or more accurately, the conversion of chloromethyl groups to formyl groups, demonstrate the synthetic utility of chloromethylated aromatics as precursors to valuable aromatic aldehydes.
Regioselectivity and Isomer Control in Bis-chloromethylation
Factors Influencing Product Distribution in Aromatic Systems
The bis-chloromethylation of toluene to produce this compound is an electrophilic aromatic substitution reaction where controlling regioselectivity is a significant challenge. The product distribution is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. unive.it
The starting material, toluene, has a methyl group which is an ortho-, para-directing activator. The first chloromethylation step will therefore yield a mixture of 1-(chloromethyl)-2-methylbenzene (ortho), 1-(chloromethyl)-3-methylbenzene (meta, minor), and 1-(chloromethyl)-4-methylbenzene (para). The resulting benzyl chloride derivatives are generally more reactive than the starting toluene, which can lead to the formation of polychloromethylated byproducts and diarylmethane derivatives through subsequent Friedel-Crafts alkylation. unive.itwikipedia.org
For the second chloromethylation to achieve the desired this compound, the reaction must proceed from the 1-(chloromethyl)-4-methylbenzene (p-xylyl chloride) intermediate. The existing methyl and chloromethyl groups will direct the incoming second electrophile. The methyl group directs ortho to itself (positions 3 and 5), while the chloromethyl group is weakly deactivating and also ortho-, para-directing. The interplay between these directing effects and steric hindrance determines the final isomer distribution.
Key factors that influence this distribution include:
Steric Hindrance: The bulkiness of the substituents on the aromatic ring plays a crucial role. In alkylbenzenes, as the size of the alkyl group increases, substitution at the ortho position is sterically hindered, leading to a higher proportion of the para isomer. unive.it
Reaction Temperature: Temperature can affect the kinetics and thermodynamics of the reaction, thereby influencing the ratio of isomers formed.
Solvent: The choice of solvent can impact the solubility of reactants and the stability of reaction intermediates, which can in turn affect the product distribution. tandfonline.com
Controlling these factors is essential for maximizing the yield of the desired 1,2,4-substituted isomer over other possible isomers like the 1,3-bis(chloromethyl)-4-methylbenzene or other polychlorinated species.
Methodologies for Isomer Separation and Yield Optimization
Given the formation of multiple isomers and byproducts during the bis-chloromethylation of toluene, effective methodologies for isomer separation and yield optimization are critical for obtaining pure this compound.
Yield Optimization: Optimizing the yield of the target isomer involves carefully controlling the reaction conditions discussed previously. Strategies include:
Stoichiometry Control: Adjusting the molar ratio of toluene to the chloromethylating agent (e.g., formaldehyde) can favor mono- or bis-substitution.
Catalyst Selection: Employing milder catalysts or specific catalytic systems, such as phase-transfer catalysts, can improve selectivity and reduce the formation of diarylmethane byproducts. unive.it
Gradual Addition: Slow, controlled addition of the chloromethylating agent can help to maintain low concentrations of the reactive electrophile, potentially improving selectivity.
Temperature and Time: Running the reaction at the optimal temperature for a specific duration can maximize the formation of the desired product while minimizing degradation or side reactions. For instance, in PTC-mediated chloromethylations, specific temperatures and reaction times have been identified to achieve optimal yields. libretexts.org
Isomer Separation: The separation of closely related isomers, such as the various bis(chloromethyl)methylbenzene products, can be challenging due to their similar physical properties (e.g., boiling points). Common laboratory and industrial separation techniques include:
Fractional Distillation: This method can be effective if the boiling points of the isomers are sufficiently different. However, for closely boiling isomers, this may not provide adequate separation.
Crystallization: If the target isomer is a solid and has significantly different solubility characteristics from the other isomers in a particular solvent, fractional crystallization can be an effective purification method.
Chromatography: Techniques such as column chromatography (on a laboratory scale) or preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide excellent separation of isomers based on their differential adsorption or partitioning behavior.
Adsorptive Separation: For industrial-scale separation, processes involving selective adsorption onto solid materials like zeolites are employed. A technique known as simulated moving bed (SMB) chromatography is used for separating isomers of similar compounds, such as dichlorotoluenes. google.comgoogleapis.com This process relies on the different affinities of the isomers for a specific adsorbent, allowing for their continuous separation. google.com While specific protocols for this compound are not detailed, the principles applied to other chlorotoluene isomers are highly relevant.
Reactivity and Mechanistic Investigations
Elimination Reactions Associated with Benzylic Halides
In addition to substitution, benzylic halides can also undergo elimination reactions to form alkenes. ucalgary.caucalgary.ca These reactions are often in competition with substitution pathways. libretexts.org
Similar to substitution reactions, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) mechanisms.
The E1 (Elimination Unimolecular) reaction is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. chemistry.coachpharmaguideline.com In the second step, a weak base removes a proton from a carbon adjacent to the positively charged carbon (a beta-hydrogen), forming a double bond. chemistry.coach E1 reactions are favored by the same conditions as SN1 reactions: a substrate that forms a stable carbocation, a weak base, and a polar protic solvent. libretexts.org The resulting alkene is often conjugated with the benzene (B151609) ring, which adds to its stability. ucalgary.ca
The E2 (Elimination Bimolecular) reaction is a one-step, concerted process where a strong base removes a beta-hydrogen at the same time the leaving group departs and the double bond is formed. chemistry.coachmasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com This pathway is favored by strong, bulky bases and a high concentration of the base. libretexts.orglibretexts.org The formation of a conjugated double bond with the aromatic ring makes the E2 pathway particularly favorable for benzylic halides. youtube.com
| Feature | E1 Pathway in Benzylic Systems | E2 Pathway in Benzylic Systems |
| Mechanism | Two-step, via a carbocation intermediate. chemistry.coach | One-step, concerted reaction. chemistry.coach |
| Rate Law | Rate = k[Benzylic Halide]. pharmaguideline.com | Rate = k[Benzylic Halide][Base]. masterorganicchemistry.com |
| Base Requirement | Weak base is sufficient. libretexts.org | Requires a strong base. libretexts.orgmasterorganicchemistry.com |
| Substrate Preference | Tertiary > Secondary > Primary. | Tertiary > Secondary > Primary. |
| Product | Forms a stable, conjugated alkene. ucalgary.ca | Forms a stable, conjugated alkene. youtube.com |
Nucleophilic substitution and elimination reactions are often competing processes. libretexts.org The outcome of the reaction depends on several factors, primarily the structure of the benzylic halide and the nature of the nucleophile/base.
Nature of the Nucleophile/Base: Strong bases favor elimination, while strong nucleophiles that are weak bases favor substitution. libretexts.orglibretexts.org For example, hydroxide (B78521) (HO⁻) and alkoxides (RO⁻) are strong bases and will promote E2 elimination, especially at higher temperatures. libretexts.orgyoutube.com In contrast, nucleophiles like I⁻ or CN⁻ are good nucleophiles but weak bases, and will primarily lead to SN2 products. libretexts.org
Steric Hindrance: Increased steric hindrance around the reaction center or in the nucleophile/base favors elimination over substitution. A bulky, sterically hindered base (like potassium tert-butoxide) will have difficulty accessing the electrophilic carbon for an SN2 attack and will preferentially abstract a proton, leading to E2 elimination. libretexts.org
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
For a primary benzylic halide like 1,2-Bis(chloromethyl)-4-methylbenzene, SN2 reactions are generally favored with good nucleophiles that are weak bases. ucalgary.ca However, with strong bases, E2 elimination can become a significant competing reaction. ucalgary.cayoutube.com
Electrophilic Aromatic Substitution Reactions at Benzylic Positions
While electrophilic aromatic substitution (EAS) typically occurs on the aromatic ring itself, the benzylic chloromethyl groups of this compound can act as electrophiles in a class of reactions known as Friedel-Crafts alkylations. wikipedia.orgmasterorganicchemistry.com In these reactions, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the formation of a benzylic carbocation by abstracting a chloride ion. masterorganicchemistry.com This highly electrophilic intermediate is then attacked by another aromatic ring (the nucleophile), resulting in the formation of a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com
The general mechanism for a Friedel-Crafts alkylation involving a benzylic halide proceeds in three main steps:
Formation of the Electrophile: The Lewis acid catalyst reacts with the chloromethyl group to form a carbocation or a highly polarized complex that acts as the electrophile. masterorganicchemistry.com
Nucleophilic Attack: The π-electrons of another aromatic ring attack the electrophilic carbon, forming a new C-C bond and a resonance-stabilized intermediate known as an arenium ion. wikipedia.org
Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. masterorganicchemistry.com
Given that this compound has two such reactive sites, it can participate in bifunctional alkylations, leading to the formation of bridged aromatic compounds or polymers. This reactivity is foundational in synthesizing various larger molecular architectures.
Radical Reactions Involving Benzylic Halides
The benzylic C-H bonds in toluene (B28343) (methylbenzene) are weaker than typical alkyl C-H bonds, making them susceptible to radical abstraction. Similarly, the benzylic C-Cl bonds in this compound can undergo homolytic cleavage, especially under the influence of UV light or radical initiators, to form benzylic radicals. chemguide.co.uk These reactions proceed via a chain mechanism, similar to the free-radical halogenation of alkanes, which involves initiation, propagation, and termination steps. chemguide.co.ukchemguide.co.uk
Initiation: A radical initiator (e.g., UV light breaking a Cl₂ molecule) creates the initial free radicals. chemguide.co.uk
Propagation: A radical abstracts a hydrogen atom from a benzylic position to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a halogen molecule to form the product and a new halogen radical, which continues the chain. chemguide.co.uk
Termination: The reaction ceases when two radicals combine. chemguide.co.uk
A significant application of the radical reactivity of bis(chloromethyl)arenes is in polymerization reactions. For instance, this compound can serve as a monomer in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives via the Gilch route. nih.govrsc.org This reaction typically involves treating the monomer with a strong base, such as potassium tert-butoxide, which initiates a dehydrochlorination and subsequent polymerization process believed to involve radical intermediates. nih.govresearchgate.net
Intermediate Formation and Reactivity
The loss of a chloride ion from a chloromethyl group of this compound generates a primary benzylic carbocation, specifically the 2-(chloromethyl)-4-methylbenzyl cation. Benzylic carbocations are notably more stable than simple primary alkyl carbocations due to resonance stabilization. lumenlearning.comucalgary.calibretexts.org The positive charge on the benzylic carbon can be delocalized into the adjacent π-system of the benzene ring. ucalgary.camasterorganicchemistry.com
This delocalization spreads the positive charge over multiple atoms, primarily the ortho and para positions of the ring, which significantly stabilizes the intermediate. ucalgary.cayoutube.com The resonance hybrid has a partial positive charge on the benzylic carbon and on the carbons at positions 2, 4, and 6 of the aromatic ring. This enhanced stability facilitates reactions that proceed through an Sₙ1 mechanism, where the formation of the carbocation is the rate-determining step. ucalgary.ca The stability of benzylic carbocations increases with further substitution on the benzylic carbon (tertiary > secondary > primary). leah4sci.com However, even a primary benzylic carbocation is stable enough to be a key intermediate in many reactions. youtube.com
The stability of the 2-(chloromethyl)-4-methylbenzyl cation is influenced by the substituents on the ring. The methyl group at the para position is an electron-donating group, which further stabilizes the carbocation through an inductive effect. Conversely, the other chloromethyl group at the ortho position is electron-withdrawing and would have a slight destabilizing inductive effect. quora.com
o-Quinodimethanes (also known as o-xylylenes) are highly reactive intermediates that can be generated from ortho-bis(halomethyl)arenes like this compound. nih.gov These species are valuable in organic synthesis, particularly in Diels-Alder reactions, for constructing polycyclic systems. nih.govwikipedia.org
The generation of 4-methyl-1,2-quinodimethane from this compound can be achieved through various methods, such as dehalogenation using metals like zinc. nih.gov Once formed, the o-quinodimethane acts as a conjugated diene and can be trapped in situ with a suitable dienophile (an alkene or alkyne). nasa.govacs.org This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings. wikipedia.org
The reaction provides a convergent route to complex carbocyclic and heterocyclic frameworks. The transient nature of o-quinodimethanes requires them to be generated in the presence of the trapping agent to avoid polymerization or other side reactions. nih.gov
Mechanistic Studies and Kinetic Analysis
The study of reaction mechanisms and kinetics for benzylic halides provides insight into the transition states and intermediates involved. For reactions of this compound, solvolysis studies are often used to probe the mechanism of nucleophilic substitution. The rate of solvolysis can indicate whether the reaction proceeds through an Sₙ1 mechanism (rate dependent only on the substrate concentration, favored by stable carbocations) or an Sₙ2 mechanism (rate dependent on both substrate and nucleophile concentrations). khanacademy.org
Given the stability of the primary benzylic carbocation that can be formed from this compound, an Sₙ1 pathway is highly plausible, especially in polar protic solvents. khanacademy.org Kinetic data, such as the rate constant and reaction order, can elucidate the energetic barriers and the nature of the rate-determining step. For example, a first-order rate law would strongly support an Sₙ1 mechanism involving the formation of the 2-(chloromethyl)-4-methylbenzyl cation as the slow step.
Computational studies using quantum chemical methods can also provide detailed mechanistic insights. ru.nl These analyses can model the energy profiles of different reaction pathways, characterize the structures of transition states and intermediates like carbocations and quinodimethanes, and explain the observed reactivity and selectivity. For instance, activation strain models can quantify the contributions of steric and electronic effects to the stability of the parent molecule and the resulting carbocation intermediate. ru.nl
Interactive Data Table: Reactivity Summary
| Reaction Type | Key Reagents/Conditions | Primary Intermediate | Typical Product Type |
|---|---|---|---|
| Friedel-Crafts Alkylation | Arene, Lewis Acid (e.g., AlCl₃) | Benzylic Carbocation | Bridged Aromatic Compounds |
| Radical Polymerization | Strong Base (e.g., KOtBu) | Benzylic Radical | Conjugated Polymers (PPV-type) |
| Quinodimethane Formation | Reducing Metal (e.g., Zn) | o-Quinodimethane | Diels-Alder Adducts (with dienophile) |
| Nucleophilic Substitution (Sₙ1) | Polar Protic Solvent/Weak Nucleophile | Benzylic Carbocation | Substituted Benzyl Derivatives |
Applications in Polymer Chemistry and Advanced Materials
Precursors for Polymer Synthesis
The bifunctional nature of 1,2-Bis(chloromethyl)-4-methylbenzene makes it a valuable precursor for the synthesis of several classes of polymers. The two reactive chloromethyl groups can undergo substitution reactions to form linkages, creating the backbone or cross-links of a polymer chain.
Polyurethane and Polyester (B1180765) Production
While direct application of this compound in the synthesis of polyurethanes and polyesters is not extensively documented, its derivatives can serve as monomers for these polymers. For polyurethane production, the chloromethyl groups can be converted to hydroxyl groups to form a diol. This diol can then react with a diisocyanate to form the characteristic urethane linkages of a polyurethane polymer. scispace.com Similarly, for polyester synthesis, the diol derivative can be reacted with a dicarboxylic acid or its derivative. ceon.rs
Alternatively, this compound can be converted to a dicarboxylic acid derivative, which can then be polymerized with a diol to form a polyester. The general synthesis of polyesters often involves the polycondensation of a diacid and a diol. jku.at The specific properties of the resulting polyurethane or polyester would be influenced by the structure of the this compound core.
Poly(o-xylylene) and Related Polymerization
The synthesis of poly(p-xylylene) (PPX) and its derivatives is a well-established field, often utilizing precursors like [2.2]paracyclophane in a chemical vapor deposition (CVD) process. d-nb.infontubbel.twacs.orgacs.org This process involves the pyrolysis of the precursor to form a reactive p-xylylene monomer, which then polymerizes on a substrate.
Theoretically, this compound could serve as a precursor for the synthesis of a substituted poly(o-xylylene). The polymerization could proceed via a dehydrochlorination reaction to form the corresponding o-xylylene intermediate, which would then polymerize. Research on the polymerization of α-chloro-p-xylene derivatives to poly-p-xylylenes suggests that such a pathway is feasible. dss.go.th However, detailed studies on the polymerization of this compound to poly(4-methyl-o-xylylene) are not widely reported in the available literature. A study on the phase-transfer catalyzed synthesis of disubstituted poly(phenylene vinylene) mentions the use of various bis(chloromethyl)benzene isomers, indicating the potential for such compounds to undergo polymerization. kpi.ua
Hyper-Cross-Linked Polymers (HCPs) Synthesis
Hyper-cross-linked polymers (HCPs) are a class of porous materials with high surface areas and extensive cross-linking. strath.ac.uk They are typically synthesized through Friedel-Crafts alkylation reactions using aromatic monomers and cross-linkers. Bis(chloromethyl) compounds, such as 1,4-bis(chloromethyl)benzene (B146612) and 4,4'-bis(chloromethyl)-1,1'-biphenyl, are commonly used as external cross-linkers in HCP synthesis. beilstein-journals.orgasianpubs.orgacs.orgosti.govacs.orgelsevierpure.com
This compound can function as a monomer in the synthesis of HCPs. The chloromethyl groups can react with the aromatic rings of other monomers or with its own aromatic ring in a self-condensation reaction, catalyzed by a Lewis acid like iron(III) chloride, to form a rigid, porous network. mdpi.com The resulting HCP would possess a high degree of cross-linking and a porous structure, making it potentially useful for applications such as gas adsorption and separation. The specific pore structure and surface area of the HCP would be dependent on the reaction conditions and the structure of the monomer.
Monomers for Aramid Fiber Production
Aramid fibers are high-performance synthetic fibers known for their exceptional strength and heat resistance. They are typically synthesized from aromatic diamines and aromatic diacid chlorides. nih.govresearchgate.netresearchgate.net There is no direct evidence in the reviewed literature to suggest that this compound is used as a monomer in the production of aramid fibers. The synthesis of aramids requires amine and carboxylic acid functionalities, which are not present in this compound. Conversion of the chloromethyl groups to either amine or carboxylic acid groups would be necessary for it to be incorporated into an aramid polymer chain.
Role in Resin Production
Resins are a broad class of synthetic polymers that are used in a wide variety of applications, from adhesives and coatings to advanced composite materials. This compound can be utilized in the synthesis of specific types of resins, particularly those that benefit from its aromatic structure and reactive functional groups.
Epoxy Resins and Specialty Resins
Epoxy resins are a major class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. google.com They are characterized by the presence of epoxide groups. While not a direct precursor for common epoxy resins, this compound can be used to synthesize specialty epoxy resins. For instance, it can be reacted with a bisphenol to form a polyaromatic precursor, which can then be epoxidized to create a novel epoxy resin. The incorporation of the methyl-substituted benzene (B151609) ring from this compound into the epoxy resin backbone could impart specific properties such as increased thermal stability or modified mechanical performance.
Formation of Resorcinol-Formaldehyde Resins via Chloromethylation Pathways
Resorcinol-formaldehyde (RF) resins are synthetic polymers known for their utility as ion-exchange resins, particularly for the removal of cesium ions from alkaline waste. unt.edu The synthesis of these resins involves the condensation reaction between resorcinol and formaldehyde (B43269). mdpi.com While the traditional synthesis of RF resins involves the direct reaction of resorcinol and formaldehyde, chloromethylated aromatic compounds can be incorporated to modify the resin structure and properties. The chloromethyl groups can react with the hydroxyl groups of resorcinol or the developing polymer backbone, introducing cross-linking and altering the polymer's three-dimensional network. This modification can influence the resin's mechanical stability, porosity, and selectivity for specific ions. The precise control over the degree of crosslinking is a critical factor in optimizing the performance of these ion-exchange materials. unt.edu
Intermediates for Specialty Chemicals and Functional Molecules
Beyond polymer science, this compound serves as a crucial intermediate in the synthesis of a diverse array of specialty chemicals and functional molecules. Its ability to act as a precursor to more complex structures is a cornerstone of its utility in organic synthesis.
Fine Chemicals and Advanced Organic Syntheses
In the realm of fine chemicals and advanced organic synthesis, this compound is employed as a versatile starting material. The two chloromethyl groups can undergo nucleophilic substitution reactions with a wide variety of nucleophiles, allowing for the introduction of different functional groups. This reactivity enables the construction of intricate molecular architectures. For instance, it can be used in the solid-phase synthesis of peptide units, where the chloromethyl groups act as anchor points to the solid support. chemicalbook.comottokemi.com
Synthesis of Fluorescent Brighteners
Fluorescent brighteners, also known as optical brightening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon makes materials appear whiter and brighter. Stilbene derivatives are a prominent class of fluorescent brighteners. unishivaji.ac.in The synthesis of certain stilbene-based fluorescent brighteners can utilize intermediates derived from chloromethylated aromatic compounds. The reactive chloromethyl groups of molecules like this compound can be transformed through multi-step synthetic pathways to form the core structures of these fluorescent compounds. These reactions often involve Wittig or Horner-Wadsworth-Emmons type reactions to create the characteristic carbon-carbon double bonds of the stilbene core.
Application in Supramolecular Chemistry and Macrocyclic Architecture Synthesis (e.g., Pillar[n]arenes)
A particularly innovative application of this compound and related compounds is in the field of supramolecular chemistry, specifically in the synthesis of macrocyclic hosts known as pillar[n]arenes. sci-hub.stnih.gov These molecules are composed of hydroquinone units linked by methylene bridges at their para-positions, forming a pillar-shaped structure. nih.gov The synthesis of pillar[n]arenes can be achieved through the Lewis acid-catalyzed condensation of 1,4-dialkoxybenzenes with paraformaldehyde or other formaldehyde equivalents. sci-hub.st
While not a direct precursor in the most common synthetic routes, the principle of using bifunctional methylene-bridging agents is central to pillararene synthesis. Derivatives of this compound can be envisioned as monomers in the formation of similar macrocyclic architectures. The precise arrangement of the reactive groups on the aromatic ring is crucial for directing the cyclization reaction to favor the formation of the desired macrocycle size. The resulting pillar-shaped molecules have a unique internal cavity that can encapsulate guest molecules, leading to applications in molecular recognition, sensing, and drug delivery. nih.govnih.gov
| Research Finding | Synthetic Application of this compound | Resulting Product/Material |
| The bifunctional nature allows for crosslinking of polymer chains. | Incorporation into resorcinol-formaldehyde polymerization. | Modified ion-exchange resins with potentially enhanced stability and selectivity. unt.edu |
| The reactive chloromethyl groups can attach to polymer backbones. | Grafting onto various polymeric materials. | Functionalized polymers with tailored surface properties and active sites. |
| Chloromethyl groups serve as reactive handles for nucleophilic substitution. | Use as a building block in multi-step organic synthesis. | Complex fine chemicals and intermediates for advanced materials. chemicalbook.comottokemi.com |
| Can be converted into stilbene-like structures. | Multi-step synthesis involving olefination reactions. | Precursors for fluorescent brightening agents. unishivaji.ac.in |
| Serves as a model for bifunctional monomers in macrocyclization. | Friedel-Crafts type condensation reactions. | Key component in the synthesis of macrocyclic hosts like pillar[n]arenes. sci-hub.stnih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine optimized molecular geometries, total energies, and other thermodynamic properties.
Density Functional Theory (DFT) has become a popular method for studying medium-sized organic molecules due to its favorable balance between computational cost and accuracy. DFT calculations are used to optimize the molecular structure of 1,2-Bis(chloromethyl)-4-methylbenzene, predicting bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, often showing good agreement. researchgate.net
For instance, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to calculate the total energy of the molecule in its ground state. researchgate.net This energy value is crucial for assessing the molecule's thermodynamic stability. mdpi.com Furthermore, DFT is utilized to compute vibrational frequencies, which correspond to the peaks observed in infrared and Raman spectra, aiding in the structural characterization of the compound. dergipark.org.tr
Table 1: Representative DFT-Calculated Properties for Aromatic Compounds
| Parameter | Typical Calculation Level | Illustrative Value |
| Total Energy | B3LYP/6-311G(d,p) | -994.575 a.u. |
| Dipole Moment | B3LYP/6-311G(d,p) | 2.772 Debye |
| HOMO-LUMO Energy Gap | B3LYP/6-311G(d,p) | 7.045 eV |
Ab initio (from first principles) methods are highly accurate but computationally intensive. researchgate.net These calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide benchmark data for molecular energies and structures. ijnc.ir For a molecule like this compound, ab initio calculations can offer a precise determination of its conformational landscape and the energetic barriers between different rotational isomers of the chloromethyl groups.
Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster, albeit less accurate, alternative for larger molecules. redalyc.org These methods use parameters derived from experimental data to simplify the calculations. They are particularly useful for initial geometric optimizations and for studying large molecular systems where higher-level methods would be computationally prohibitive. redalyc.org These approaches can provide a good approximation of the molecular geometry and heat of formation. redalyc.org
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical reactivity, optical properties, and intermolecular interactions. Various computational analyses are used to interpret the complex electronic wavefunction in chemically intuitive terms.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich toluene (B28343) ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-Cl bonds.
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
Note: This table illustrates the type of data derived from HOMO-LUMO analysis. Specific values for this compound are dependent on the computational method used.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons |
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The ESP is mapped onto the electron density surface of the molecule, with colors indicating different potential values.
Typically, regions of negative potential (colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govyoutube.com In this compound, the ESP map would likely show a negative potential around the aromatic ring due to the π-electron system, and positive potentials near the hydrogen atoms of the chloromethyl groups. The electronegative chlorine atoms would also create regions of negative potential. researchgate.net
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, resembling a Lewis structure. wikipedia.org This method is used to analyze intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. researchgate.netdergipark.org.tr
The analysis involves quantifying the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (e.g., a C-C bond or a lone pair) to an empty acceptor NBO (typically an antibonding orbital, σ* or π). acadpubl.eu For this compound, significant interactions would be expected between the π orbitals of the benzene (B151609) ring and the σ antibonding orbitals of the C-Cl bonds, as well as interactions involving the lone pairs on the chlorine atoms. acadpubl.euwisc.edu These delocalizations play a crucial role in stabilizing the molecule.
Reaction Pathway and Mechanism Elucidation
Computational chemistry serves as an indispensable tool for mapping the intricate pathways of chemical reactions. By modeling the potential energy surface, researchers can identify key intermediates and the transition states that connect them, thereby elucidating the step-by-step mechanism of a reaction.
Computational Modeling of Reaction Intermediates and Transition States
The study of reaction mechanisms involving this compound at a molecular level is greatly enhanced by computational modeling. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate the geometries and energies of reaction intermediates and transition states. For instance, in nucleophilic substitution reactions, where the chloromethyl groups are reactive sites, computational models can predict the structure of carbocation intermediates or the pentacoordinate transition states. The stability of these transient species, influenced by the electronic effects of the methyl group and the benzene ring, can be quantitatively assessed. These calculations are critical for understanding the regioselectivity and stereoselectivity of reactions involving this compound.
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the identity and structure of a compound. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Theoretical Vibrational Frequencies (IR, Raman)
Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed using methods like DFT. The predicted frequencies and their corresponding intensities can be used to assign the vibrational modes of the molecule, such as the C-H stretching of the aromatic ring and the methyl group, the C-Cl stretching of the chloromethyl groups, and the various bending and deformation modes. Comparing the theoretical vibrational spectrum with an experimental one allows for a detailed structural confirmation of the molecule.
Table 1: Predicted Vibrational Frequencies for this compound (Note: This is a representative table. Actual values would be obtained from specific computational studies.)
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2920 | Methyl C-H Stretch |
| 1620-1580 | Aromatic C=C Stretch |
| 1480-1440 | CH₂ Scissoring |
| 780-720 | C-Cl Stretch |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the different nuclei in this compound, primarily ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used for this purpose. These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. The predicted shifts are influenced by the electronic environment of the nuclei, which is accurately modeled by the calculations. By comparing the predicted NMR spectrum with the experimental one, each peak can be assigned to a specific atom in the molecule, aiding in the complete structural elucidation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This is a representative table. Actual values would be obtained from specific computational studies.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.4-7.2 | 130-128 |
| CH₂Cl | 4.6-4.4 | 45-43 |
| CH₃ | 2.4-2.2 | 22-20 |
UV-Vis Spectroscopy and Electronic Transitions
Theoretical chemistry can predict the electronic transitions of this compound, which are observed in its Ultraviolet-Visible (UV-Vis) spectrum. elte.hulibretexts.orglibretexts.org Methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to calculate the excitation energies and oscillator strengths of the electronic transitions. elte.hu For aromatic compounds like this, the key transitions are typically π → π* transitions within the benzene ring. elte.hulibretexts.orglibretexts.org The calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. These theoretical predictions help in interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule. elte.hulibretexts.orglibretexts.org
Table 3: Predicted Electronic Transitions for this compound (Note: This is a representative table. Actual values would be obtained from specific computational studies.)
| Transition | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* | ~270 | > 0.1 |
| π → π* | ~220 | > 0.5 |
Studies on Non-linear Optical (NLO) Properties
No specific studies on the non-linear optical (NLO) properties of this compound were found in the reviewed scientific literature. Computational chemistry is a common tool to predict NLO properties of organic molecules. Such studies typically involve the calculation of parameters like polarizability and hyperpolarizability to assess a compound's potential for applications in optical devices. However, research of this nature has not been published for this compound.
Table 1: Non-linear Optical Property Data for this compound
| Property | Calculated Value | Unit |
| First Hyperpolarizability (β) | Data not available | esu |
| Second Hyperpolarizability (γ) | Data not available | esu |
| Average Polarizability (α) | Data not available | esu |
Data not available from published theoretical studies.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies specifically investigating this compound were identified in the public domain. QSAR and QSPR models are computational tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. These models are valuable in fields such as drug discovery and environmental science for screening compounds and predicting their behavior. The development of such models for this compound would require a dataset of related molecules with known activities or properties, which does not appear to have been compiled or analyzed in published research.
Table 2: QSAR/QSPR Descriptors and Predicted Endpoints for this compound
| Molecular Descriptor | Calculated Value | Predicted Endpoint | Predicted Value |
| Data not available | Data not available | Data not available | Data not available |
No specific QSAR/QSPR models or predictions for this compound are available in the literature.
Q & A
Q. What are the common synthetic routes for preparing 1,2-bis(chloromethyl)-4-methylbenzene?
The synthesis typically involves chlorination of a pre-functionalized aromatic precursor. For example, starting with 4-methyl-o-xylene, chlorination using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) under controlled conditions can introduce chloromethyl groups at the 1- and 2-positions. Catalysts like benzoyl peroxide or UV light may enhance selectivity . Purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like mono-chlorinated derivatives.
Q. What spectroscopic techniques are employed to characterize this compound?
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.3 ppm), methyl group (δ ~2.4 ppm), and chloromethyl (–CH₂Cl) signals (δ ~4.5–5.0 ppm). Splitting patterns help confirm substitution positions.
- ¹³C NMR : Aromatic carbons (110–140 ppm), chloromethyl carbons (~45 ppm), and methyl carbon (~21 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 190 (C₈H₈Cl₂ + [M]⁺) and fragments like [M–Cl]⁺.
- IR Spectroscopy : C–Cl stretches (550–750 cm⁻¹) and aromatic C–H bends (700–900 cm⁻¹) .
Q. How does the methyl group at the 4-position influence the compound’s reactivity?
The methyl group acts as an electron-donating substituent, increasing electron density in the aromatic ring. This can:
- Stabilize intermediates in electrophilic substitution reactions.
- Alter regioselectivity in further functionalization (e.g., directing incoming electrophiles to specific positions).
Comparative studies with non-methylated analogs (e.g., 1,2-bis(chloromethyl)benzene) highlight differences in reaction rates and product distributions .
Advanced Research Questions
Q. What challenges arise when using this compound as a crosslinking agent in polymer synthesis?
The two chloromethyl groups enable nucleophilic substitution (e.g., with amines or thiols), but steric hindrance from the methyl group can reduce reactivity. Methodological considerations include:
Q. How can computational modeling aid in understanding reaction mechanisms involving this compound?
Density functional theory (DFT) calculations can:
Q. What safety protocols are critical when handling this compound?
While specific toxicity data for this compound is limited, chloromethyl derivatives are often carcinogenic or mutagenic. Recommended protocols:
- Use fume hoods and sealed systems to avoid inhalation.
- Wear nitrile gloves and eye protection.
- Store in inert atmospheres to prevent degradation.
- Dispose of waste via certified hazardous waste services.
Reference safety data for bis(chloromethyl) ether (a known carcinogen) for risk extrapolation .
Q. How can researchers resolve contradictions in thermal stability data for this compound?
Conflicting thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results may arise from impurities or varying experimental conditions. Solutions include:
Q. What byproducts are typically observed during its synthesis, and how are they analyzed?
Common byproducts include:
Q. What role does the compound play in synthesizing supramolecular architectures?
The chloromethyl groups can act as reactive handles for constructing macrocycles or metal-organic frameworks (MOFs). For example:
- Reacting with bipyridine ligands to form coordination polymers.
- Post-synthetic modification via nucleophilic aromatic substitution.
Crystallographic data (e.g., single-crystal X-ray diffraction) is essential to confirm structural outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
